molecular formula C17H14N2O2 B7885483 (5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid

(5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid

Cat. No.: B7885483
M. Wt: 278.30 g/mol
InChI Key: YWNMEFALPMQPMS-UHFFFAOYSA-N
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Description

(5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound has a unique structure that includes a phenyl group and an acetic acid moiety, which may contribute to its distinct pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with glycine in the presence of a suitable catalyst to form the benzodiazepine ring. The phenyl group is introduced through a Friedel-Crafts acylation reaction, and the acetic acid moiety is added via esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of benzodiazepines by optimizing reaction conditions and minimizing by-products. The use of automated systems and advanced catalysts can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce benzodiazepine alcohols or amines.

Scientific Research Applications

(5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA (gamma-aminobutyric acid) receptors. By enhancing GABA binding activity, the compound exerts its anxiolytic and sedative effects. The molecular targets include GABA_A receptors, which play a crucial role in modulating neuronal excitability and synaptic transmission .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A widely used benzodiazepine with anxiolytic and muscle relaxant properties.

    Clonazepam: Known for its anticonvulsant effects and used in the treatment of epilepsy.

    Nitrazepam: Utilized for its hypnotic and sedative properties.

Uniqueness

(5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid is unique due to its specific structural features, including the phenyl group and acetic acid moiety. These structural elements may contribute to its distinct pharmacological profile, differentiating it from other benzodiazepines in terms of potency, duration of action, and receptor affinity .

Properties

IUPAC Name

2-(5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-16(21)10-13-11-18-17(12-6-2-1-3-7-12)14-8-4-5-9-15(14)19-13/h1-9,11,19H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNMEFALPMQPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(NC3=CC=CC=C32)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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